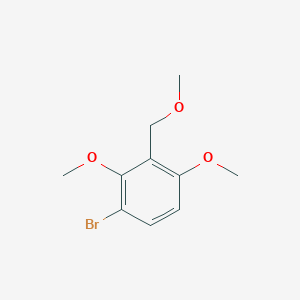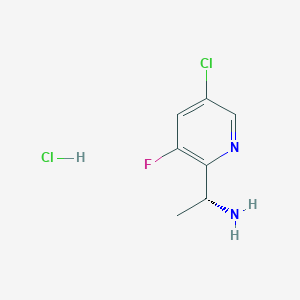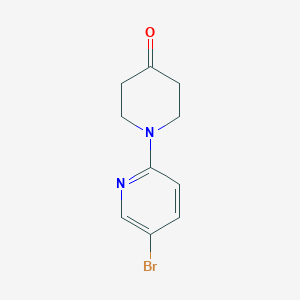
(+)-Biotin-PEG9-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Biotin-PEG9-NHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of the compound. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins and peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-NHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active ester intermediate.
PEGylation: The activated biotin is then reacted with PEG, which has a terminal amine group, to form a biotin-PEG conjugate.
NHS Ester Formation: The biotin-PEG conjugate is further reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG, and NHS are reacted in controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, stability, and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Biotin-PEG9-NHS Ester undergoes several types of chemical reactions, including:
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester group can hydrolyze to form a carboxylic acid and NHS.
Substitution Reactions: The NHS ester can be substituted by other nucleophiles, such as thiols and alcohols.
Common Reagents and Conditions
Amide Bond Formation: This reaction typically occurs in aqueous or organic solvents, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Hydrolysis: Hydrolysis can occur under both acidic and basic conditions, but it is often carried out in neutral or slightly basic conditions to prevent degradation of the biotin and PEG components.
Substitution Reactions: These reactions are usually carried out in the presence of a nucleophile and a suitable solvent, such as DMSO or acetonitrile.
Major Products Formed
Amide Bond Formation: The major product is a biotin-PEG-protein or biotin-PEG-peptide conjugate.
Hydrolysis: The major products are biotin-PEG-carboxylic acid and NHS.
Substitution Reactions: The major products are biotin-PEG-thiol or biotin-PEG-alcohol derivatives.
Applications De Recherche Scientifique
(+)-Biotin-PEG9-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of biotinylated compounds for various analytical and preparative purposes.
Biology: It is used for labeling and detecting biomolecules, such as proteins, peptides, and nucleic acids, in various assays and imaging techniques.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools, such as biotinylated antibodies and nanoparticles.
Industry: It is used in the production of biotinylated enzymes and other biocatalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (+)-Biotin-PEG9-NHS Ester involves the following steps:
Conjugation: The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond.
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, which are commonly used in various detection and purification techniques.
PEGylation: The PEG moiety enhances the solubility, stability, and bioavailability of the conjugated molecule, reducing immunogenicity and increasing circulation time in vivo.
Comparaison Avec Des Composés Similaires
(+)-Biotin-PEG9-NHS Ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: This compound has a shorter PEG chain, which may affect its solubility and stability.
Biotin-PEG-Maleimide: This compound has a maleimide group instead of an NHS ester, which reacts with thiols instead of amines.
Biotin-PEG-Azide: This compound has an azide group, which can undergo click chemistry reactions with alkynes.
The uniqueness of this compound lies in its combination of a long PEG chain, which provides enhanced solubility and stability, and an NHS ester group, which allows for efficient conjugation with primary amines.
Propriétés
Formule moléculaire |
C35H60N4O15S |
|---|---|
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44) |
Clé InChI |
MWDAUJNESYGUNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)









![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)

